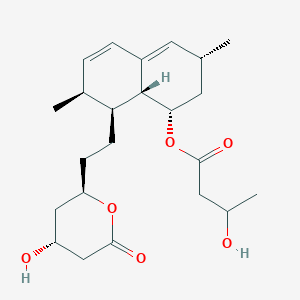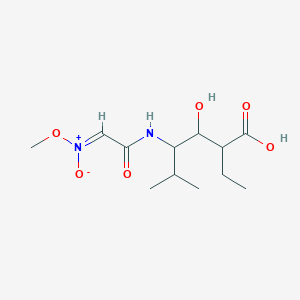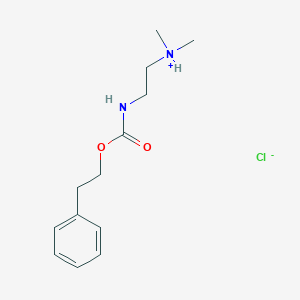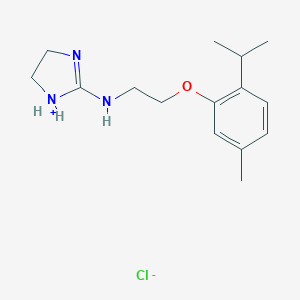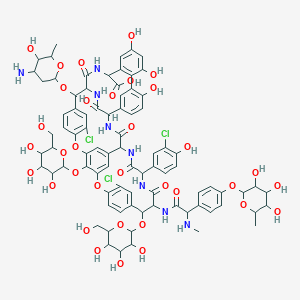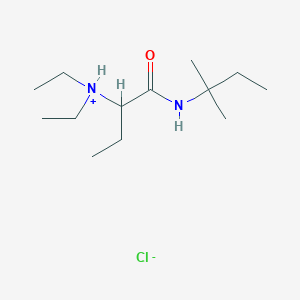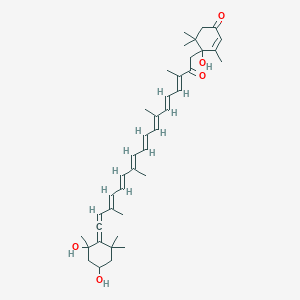
(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione
説明
(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione is a natural product found in Paphia euglypta, Aplidium pliciferum, and Paphia amabilis with data available.
科学的研究の応用
Carotenoid Derivatives in Agriculture and Food Industry
Carotenoids, such as the one mentioned, are studied extensively for their potential benefits and applications. Research conducted by Maoka et al. (2007) on carotenoids isolated from yellow sweet potatoes revealed a series of compounds with significant structural similarities to the one . These compounds, due to their antioxidative properties, hold importance in the agriculture and food industry, particularly in improving the nutritional value and shelf-life of food products (Maoka, T., Akimoto, N., Ishiguro, K., Yoshinaga, M., & Yoshimoto, M., 2007).
Potential in Antioxidant Research
Carotenoids are well-known for their antioxidant properties. A study by Bartalucci et al. (2009) detailed the crystal structures of various carotenoids, including astaxanthin derivatives, which are closely related to the chemical structure . This research contributes to understanding the antioxidant capacity of such compounds and their potential applications in health, pharmaceuticals, and food preservation (Bartalucci, G., Fisher, S., Helliwell, J., Helliwell, M., Liaaen-Jensen, S., Warren, J., & Wilkinson, J., 2009).
Role in Marine Biology and Aquaculture
Carotenoids play a vital role in the pigmentation of marine organisms, which is crucial for various biological functions. The work by Maoka et al. (2001) on carotenoids in the oyster Crassostrea gigas demonstrates the structural diversity of these compounds in marine life. Understanding these structures can lead to applications in aquaculture, especially in improving the health and coloration of farmed fish and shellfish (Maoka, T., Fujiwara, Y., Hashimoto, K., & Akimoto, N., 2001).
Applications in Nutraceuticals and Functional Foods
The antioxidant and health-promoting properties of carotenoids make them valuable in the nutraceutical industry. Research into the structure and properties of these compounds can lead to the development of functional foods and supplements aimed at improving human health and preventing diseases. The work by Maoka et al. (2001) on carotenoids from Crassostrea gigas, and other studies, contribute to this field by expanding the knowledge on the diversity and potential health benefits of carotenoids (Maoka, T., Fujiwara, Y., Hashimoto, K., & Akimoto, N., 2001).
特性
InChI |
InChI=1S/C40H54O5/c1-28(17-13-18-30(3)21-22-36-37(6,7)24-34(42)26-39(36,10)44)15-11-12-16-29(2)19-14-20-31(4)35(43)27-40(45)32(5)23-33(41)25-38(40,8)9/h11-21,23,34,42,44-45H,24-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+ | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOGGCOLYTLDU-XFULSKPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=C=C2C(CC(CC2(C)O)O)(C)C)C)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC(C1(CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C=C2C(CC(CC2(C)O)O)(C)C)/C)/C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione | |
CAS RN |
100667-78-5 | |
| Record name | Amarouciaxanthin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100667785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Amarouciaxanthin A's discovery?
A1: The discovery of Amarouciaxanthin A, along with Amarouciaxanthin B, provided valuable insights into the structural diversity of carotenoids found in marine organisms. These compounds are believed to be derived from fucoxanthin, a prevalent marine carotenoid, highlighting the unique metabolic pathways present in tunicates. [] This discovery opens up avenues for further research into the potential biological activities and ecological roles of these novel carotenoids.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



